molecular formula C9H11BrClN3 B1613272 6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 668980-99-2

6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride

Cat. No. B1613272
Key on ui cas rn: 668980-99-2
M. Wt: 276.56 g/mol
InChI Key: YIMXIQLCXJYRGO-UHFFFAOYSA-N
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Patent
US06949652B2

Procedure details

A 500 ml three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser, connected on top to a nitrogen bubbler and a thermometer, was charged with 5-bromo-pyridin-2-yl-hydrazine (43.4 g, 0.231 moles) and isobutyryl chloride (218 ml, 2.08 moles). The mixture was gently refluxed for 3 hours. The heating source was then replaced with an ice-water bath and the slurry cooled to room temperature. Hexane (220 ml) was added and the slurry stirred at room temperature for 15 minutes and filtered. The cake was washed with hexane (3×70 ml) and then dried in a vacuum-oven (35° C.) for 48 hours. The title compound was obtained as an off-white powder (58.96 g, yield 92.3%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[C:10]([Cl:15])(=O)[CH:11]([CH3:13])[CH3:12]>CCCCCC>[ClH:15].[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH:11]([CH3:13])[CH3:12])=[N:9][N:8]=2)[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NN
Name
Quantity
218 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Two
Name
Quantity
220 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slurry stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml three-necked round-bottomed flask equipped with a mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The heating source was then replaced with an ice-water bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with hexane (3×70 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum-oven (35° C.) for 48 hours
Duration
48 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.BrC=1C=CC=2N(C1)C(=NN2)C(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 58.96 g
YIELD: PERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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